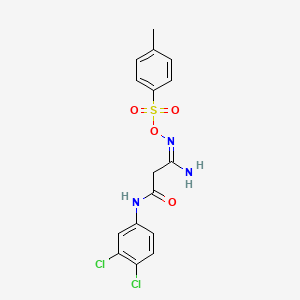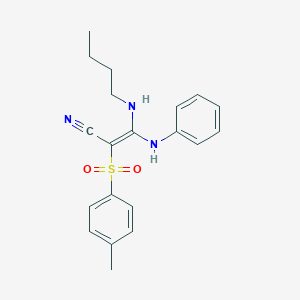
(1S,6R)-6-(methoxycarbonyl)cyclohex-3-enecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,6R)-6-(methoxycarbonyl)cyclohex-3-enecarboxylic acid is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound features a cyclohexene ring substituted with methoxycarbonyl and carboxylic acid groups, making it a versatile intermediate in various synthetic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,6R)-6-(methoxycarbonyl)cyclohex-3-enecarboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexene, which undergoes a series of functional group transformations.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often employing carbon dioxide under high pressure and temperature conditions.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,6R) enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures high efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the methoxycarbonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclohex-3-enone derivatives.
Reduction: Production of cyclohex-3-enol derivatives.
Substitution: Generation of various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
Chemistry: (1S,6R)-6-(methoxycarbonyl)cyclohex-3-enecarboxylic acid serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.
Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties. It is also explored as a building block for drug development.
Industry: In the industrial sector, this compound is utilized in the production of polymers, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S,6R)-6-(methoxycarbonyl)cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparaison Avec Des Composés Similaires
(1R,6S)-6-(methoxycarbonyl)cyclohex-3-enecarboxylic acid: The enantiomer of the compound with different stereochemistry.
Cyclohex-3-enecarboxylic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties.
6-(methoxycarbonyl)cyclohexane-1-carboxylic acid: Saturated analog with distinct reactivity.
Uniqueness: (1S,6R)-6-(methoxycarbonyl)cyclohex-3-enecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
(1S,6R)-6-methoxycarbonylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYLMIDEMAPSGH-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88335-94-8 |
Source


|
| Record name | 1-Methyl (1R,2S)-4-cyclohexene-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88335-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6332464.png)

![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6332482.png)

![8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332492.png)
![8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332493.png)
![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)
![8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332503.png)




